molecular formula C12H11F2N3O2 B141883 ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-72-9

ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B141883
CAS No.: 138907-72-9
M. Wt: 267.23 g/mol
InChI Key: DGBJZQRJXYRKBT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 2,4-difluorophenyl substituent at the 1-position and an ester group at the 4-position. The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance electronic effects, lipophilicity, and metabolic stability, making this compound of interest in medicinal chemistry.

Properties

IUPAC Name

ethyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-4-3-7(13)5-9(10)14/h3-6H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBJZQRJXYRKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646609
Record name Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-72-9
Record name Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The hydrazine nitrogen attacks the β-carbon of the α,β-unsaturated ester, forming a hydrazone intermediate.

  • Cyclization : Intramolecular cyclization eliminates water, yielding the pyrazole ring. The electron-withdrawing cyano group directs regioselectivity, ensuring the amino group occupies the 5-position.

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous ethanolMaximizes solubility of intermediates
BaseTriethylamine (1.2 eq)Neutralizes HCl byproduct, prevents side reactions
TemperatureReflux (78°C)Accelerates cyclization without decomposition
Reaction Time6–8 hours>90% conversion (monitored by TLC)

Optimization of Reaction Conditions

Solvent Effects

Ethanol is preferred for its ability to dissolve both polar (hydrazine) and nonpolar (ester) reactants. Alternatives include:

SolventDielectric ConstantYield (%)
Ethanol24.392 ± 2
Methanol32.788 ± 3
Acetonitrile37.575 ± 5

Higher polarity solvents like acetonitrile reduce yield due to premature hydrolysis of the cyano group.

Catalytic Enhancements

Adding 5 mol% acetic acid as a proton shuttle increases cyclization efficiency:

AdditiveConcentrationYield (%)
None82 ± 3
Acetic acid5 mol%92 ± 2
p-TsOH5 mol%85 ± 4

Purification and Isolation Techniques

Crude product purification involves:

  • Acid-Base Extraction : Washing with 1M HCl removes unreacted hydrazine, followed by neutralization with NaHCO₃.

  • Crystallization : Recrystallization from ethanol/water (4:1) yields needle-like crystals (mp 148–150°C).

  • Chromatography : For analytical-grade material, silica gel chromatography (ethyl acetate/hexane 1:3) achieves >99% purity.

Typical Purification Outcomes

MethodPurity (%)Recovery (%)
Crystallization95–9770–75
Column Chromatography99+60–65

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems improves scalability:

ParameterBatch ReactorFlow Reactor
Space-Time Yield0.5 kg/L·day2.1 kg/L·day
Energy Consumption15 kWh/kg8 kWh/kg
Impurity Profile2–3%<0.5%

Waste Management Strategies

  • Solvent Recovery : Distillation recovers >95% ethanol for reuse.

  • Hydrazine Quenching : Treatment with FeCl₃ converts residual hydrazine to non-hazardous iron complexes.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.22 (q, J=7.1 Hz, 2H, OCH₂), 6.85–7.12 (m, 3H, Ar-H), 5.42 (s, 2H, NH₂).

  • HPLC : Retention time 8.7 min (C18 column, 70:30 methanol/water).

ConditionDegradation PathwayHalf-Life
25°C, dry airEster hydrolysis>2 years
40°C, 75% RHAminopyrazole oxidation6 months
Aqueous solution (pH 7)Decarboxylation48 hours

Recommendations: Store in amber glass under argon at –20°C.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

    Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their efficacy against various cancer cell lines. This compound showed promising results in inhibiting tumor growth in vitro, leading to further investigation into its mechanism of action and potential as a therapeutic agent .

Agrochemicals

Pesticidal Properties
This compound has been evaluated for its effectiveness as a pesticide. Pyrazole derivatives are known for their ability to disrupt biological processes in pests, making them valuable in agricultural applications.

Table: Efficacy of this compound as a Pesticide

Pesticide TypeTarget PestEfficacy (%)Reference
InsecticideAphids85
FungicideFungal spores75

In field trials, this compound demonstrated a significant reduction in pest populations compared to untreated controls, indicating its potential for use in sustainable agriculture practices.

Material Science

Polymer Synthesis
this compound can also be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Development of High-Performance Polymers
In research conducted at a leading materials science laboratory, the integration of this compound into polycarbonate matrices resulted in materials with superior impact resistance and thermal properties. These findings suggest that this compound could play a crucial role in developing advanced materials for various industrial applications .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS 138907-68-3)
  • Structure : Fluorine at the 4-position only.
  • Molecular Weight : 249.24 g/mol vs. 283.25 g/mol for the 2,4-difluoro analog (estimated).
  • Melting Point : 153–154°C .
Ethyl 5-Amino-1-(2,4-Dinitrophenyl)-1H-Pyrazole-4-Carboxylate
  • Structure : Nitro groups at 2- and 4-positions.
  • Crystal Structure : Stabilized by eight intermolecular hydrogen bonds (e.g., O1A⋯N3A, O6B⋯N3B), forming a dense network .
  • Bioactivity : Nitro groups may confer higher reactivity but also toxicity, limiting therapeutic utility compared to fluorine .
Ethyl 5-Amino-1-(4-Bromophenyl)-1H-Pyrazole-4-Carboxylate (CAS 138907-71-8)
  • Structure : Bromine at the 4-position.
  • Molecular Weight : 310.15 g/mol.
Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 16078-71-0)
  • Structure: No substituents on the phenyl ring.
  • Similarity Score : 0.88 (vs. 0.97 for 2-fluoro analog) .
  • Activity : Lower metabolic stability due to lack of halogen-mediated protective effects .

Crystal Structure and Hydrogen Bonding

Compound Hydrogen Bonds (Intermolecular) Notable Features
2,4-Difluorophenyl Derivative Data not available Likely fewer H-bonds than nitro analog
2,4-Dinitrophenyl Analog 8 H-bonds (e.g., O1A⋯N3A) High lattice stability due to nitro groups
6-Chloropyridazin-3-yl Analog N–H⋯N and N–H⋯O bonds Forms dimeric R44(10) motifs and chains

Fluorine’s electronegativity may lead to weaker hydrogen bonding compared to nitro or hydroxyl groups, favoring van der Waals interactions instead.

Key Data Tables

Table 1: Physical and Structural Properties

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Substituents
Target Compound ~283.25* Not reported 2,4-Difluorophenyl
138907-68-3 (4-Fluoro) 249.24 153–154 4-Fluorophenyl
138907-71-8 (4-Bromo) 310.15 Not reported 4-Bromophenyl
16078-71-0 (Phenyl) 231.25 Not reported Phenyl

*Estimated based on molecular formula.

Table 2: Similarity Scores (from CAS Data)

Compound (CAS) Similarity to Target Key Difference
618070-65-8 (2-Fluoro) 0.97 Fluorine at 2-position
138907-73-0 (4-Fluoro) 0.89 Fluorine at 4-position
16078-71-0 (Phenyl) 0.88 No substituents

Biological Activity

Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-72-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₁F₂N₃O₂
  • Molecular Weight : 267.23 g/mol
  • Melting Point : 127–128 °C

Biological Activities

This compound belongs to the pyrazole class of compounds, known for their broad spectrum of biological activities. Key areas of activity include:

  • Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial and fungal strains. Studies indicate that modifications in the pyrazole structure can enhance antibacterial potency, making them potential candidates for new antibiotics .
  • Anti-inflammatory Properties : Research has demonstrated that this compound exhibits anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : Pyrazoles have been investigated for their ability to inhibit tumor growth. This compound has been noted for its selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, it may act on cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators .
  • Cell Signaling Pathways : The compound may modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of cytokines
AnticancerCytotoxic effects on tumor cells

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on human cancer cell lines (HeLa and A375), the compound demonstrated significant inhibition of cell proliferation with IC50 values indicating potent activity. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with fluorinated phenylhydrazines. For example, cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst under reflux in ethanol has been effective for analogous pyrazole carboxylates. Post-synthesis, hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative, which can be re-esterified to refine purity . Optimization involves adjusting stoichiometry, temperature (80–100°C), and solvent polarity to maximize yields (typically 85–95%) .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

  • Methodology :

  • Purification : Recrystallization from methanol/water mixtures (e.g., 3:1 v/v) removes unreacted precursors . Column chromatography using silica gel and ethyl acetate/hexane (1:3) is recommended for intermediates.
  • Characterization :
  • NMR : 1^1H and 13^13C NMR in DMSO-d6d_6 or CDCl3_3 confirm substituent positions (e.g., NH2_2 at δ 6.41 ppm, ester COO at δ 165–170 ppm) .
  • Mass Spectrometry : APCI-MS or HR-ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 316 for trifluoromethoxy analogs) .

Advanced Research Questions

Q. What advanced techniques are used to resolve the crystal structure of this compound, and how do fluorine substituents influence packing interactions?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-97) is employed for refinement. For example, triclinic systems (space group P1) with unit cell parameters a = 5.36 Å, b = 8.62 Å, and c = 13.16 Å have been reported for chloropyridazine analogs. Fluorine atoms participate in C–H···F hydrogen bonds (2.5–3.0 Å), stabilizing the lattice . Synchrotron radiation or low-temperature data collection (100 K) enhances resolution for twinned crystals .

Q. How can computational modeling predict the electronic properties and reactivity of this pyrazole derivative?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps. These models predict nucleophilic attack sites (e.g., NH2_2 group) and regioselectivity in cross-coupling reactions .

Q. What strategies mitigate synthetic challenges posed by the 2,4-difluorophenyl group?

  • Methodology : The electron-withdrawing fluorine substituents reduce nucleophilicity at the phenyl ring, necessitating Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under inert atmospheres. Microwave-assisted synthesis (100–120°C, 20 min) improves reaction rates for fluorinated intermediates .

Q. How do researchers evaluate the biological activity of this compound, particularly in enzyme inhibition?

  • Methodology :

  • In vitro assays : Fungicidal activity is tested via microdilution against Candida spp. (MIC ~12.5 μg/mL). Dose-response curves (IC50_{50}) are generated for kinase inhibition (e.g., EGFR-TK) using fluorescence-based assays .
  • Docking studies : AutoDock Vina simulates binding to target proteins (e.g., COX-2), with binding energies ≤−8.5 kcal/mol indicating strong interactions .

Q. How should contradictory data (e.g., melting points, spectral peaks) be resolved during characterization?

  • Methodology : Cross-validate using orthogonal techniques:

  • DSC/TGA : Determine exact melting points (e.g., 153–154°C vs. 102–103°C in recrystallized batches) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrazole C-3 vs. C-5 carbons) .

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